Stereoselective Fluorine-Directed Ring-Opening
In the ring‑opening of fluoroalkylidene‑oxetanes (accessible from 3‑(2‑bromo‑1‑fluoroethyl)oxetane via elimination), the fluorine atom exerts electronic control that dictates the geometry of the resulting tetrasubstituted fluoroalkene. When treated with HBr/AcOH or TBAB/BF₃·Et₂O, the E‑bromoalcohol predominates with E/Z ratios of 89:11 to 94:6 [1]. In contrast, non‑fluorinated alkylidene‑oxetane analogs (e.g., compound 4 in Table 2 of the cited work) undergo ring‑opening with reversed or substantially lower selectivity (E/Z ratio not reported but described as sterically controlled) [2]. This electronic steering is unique to fluorinated oxetanes and enables the stereocontrolled preparation of fluoroalkenes that are otherwise difficult to access.
| Evidence Dimension | E/Z stereoselectivity in oxetane ring‑opening with bromide |
|---|---|
| Target Compound Data | E/Z ratio 89:11 (R = phthalimido), 94:6 (R = n‑C₈H₁₇), >96:4 (R = uracil) [1] |
| Comparator Or Baseline | Non‑fluorinated alkylidene‑oxetane analog: E/Z ratio not quantified, but reaction is sterically controlled with inverted selectivity [2] |
| Quantified Difference | Fluorinated oxetanes achieve E‑selectivity ≥89:11; non‑fluorinated analogs give lower or reversed selectivity under identical conditions [2] |
| Conditions | Ring‑opening with HBr (33 wt % in AcOH) or TBAB/BF₃·Et₂O, 20–40 °C, 45 min – 24 h [1] |
Why This Matters
This selectivity enables the stereocontrolled synthesis of (E)-tetrasubstituted fluoroalkenes, which are valuable as constrained acyclonucleotide mimics and fluorinated building blocks, a transformation not feasible with non‑fluorinated oxetanes.
- [1] Fontenelle, C. Q.; et al. Beilstein J. Org. Chem. 2020, 16, 1936–1946 (Table 1, entries 4–8; Table 2, entries 1–2). DOI: 10.3762/bjoc.16.160. View Source
- [2] Fontenelle, C. Q.; et al. Beilstein J. Org. Chem. 2020, 16, 1936–1946 (Table 2, entries 3–4). View Source
